molecular formula C21H15FN2O2 B5846723 (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

Cat. No.: B5846723
M. Wt: 346.4 g/mol
InChI Key: WCEHNQQSXLUCGH-NTCAYCPXSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure. It contains a cyano group, a fluorophenyl group, and a methoxynaphthalenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves a multi-step process. The starting materials often include 4-fluoroaniline, 4-methoxynaphthalene, and acrylonitrile. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide include:

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHNQQSXLUCGH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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